molecular formula C32H26N4 B3255157 4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline) CAS No. 250635-23-5

4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline)

Cat. No. B3255157
CAS RN: 250635-23-5
M. Wt: 466.6 g/mol
InChI Key: IZICIFRZYFFQDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves intricate steps. Researchers have employed various methods, including organometallic polycondensation with a zerovalent nickel complex . The resulting polymer exhibits an average molecular weight ranging from 4300 to 6800 . Further optimization of synthetic routes and purification techniques is essential for yield improvement and scalability.


Molecular Structure Analysis

The molecular formula of 4,4’-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline) is C26H16N2O4 . Its backbone consists of a phenanthroline unit bridged by ethynyl groups. The N,N-dimethylaniline moieties enhance solubility and electronic properties. A detailed study of its crystal structure, bond lengths, and angles would provide valuable insights into its stability and reactivity.

properties

IUPAC Name

4-[2-[8-[2-[4-(dimethylamino)phenyl]ethynyl]-1,10-phenanthrolin-3-yl]ethynyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26N4/c1-35(2)29-15-9-23(10-16-29)5-7-25-19-27-13-14-28-20-26(22-34-32(28)31(27)33-21-25)8-6-24-11-17-30(18-12-24)36(3)4/h9-22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZICIFRZYFFQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C#CC5=CC=C(C=C5)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857048
Record name 4,4'-[1,10-Phenanthroline-3,8-diyldi(ethyne-2,1-diyl)]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline)

CAS RN

250635-23-5
Record name 4,4'-[1,10-Phenanthroline-3,8-diyldi(ethyne-2,1-diyl)]bis(N,N-dimethylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline)
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4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline)
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4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline)
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4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline)
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4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline)
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4,4'-((1,10-Phenanthroline-3,8-diyl)bis(ethyne-2,1-diyl))bis(N,N-dimethylaniline)

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